molecular formula C24H26N4O2 B2869460 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2176069-99-9

2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2869460
CAS No.: 2176069-99-9
M. Wt: 402.498
InChI Key: AZWFEWWXJUFXJR-UHFFFAOYSA-N
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Description

2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a unique structure combining isoquinoline, piperidine, and cinnoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic synthesis. One common route starts with the preparation of the isoquinoline-1-carbonyl chloride, which is then reacted with piperidin-4-ylmethylamine to form the intermediate 1-(isoquinoline-1-carbonyl)piperidin-4-ylmethylamine. This intermediate is subsequently cyclized with a suitable precursor to form the hexahydrocinnolinone core.

Key reaction conditions often include:

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions, depending on the step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the isoquinoline moiety using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group or the isoquinoline ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline ring, facilitated by reagents like halogens or nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation with bromine (Br2) or chlorine (Cl2), nucleophilic substitution with amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
  • 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydroquinolin-3-one
  • 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrobenzimidazol-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-22-15-19-6-2-4-8-21(19)26-28(22)16-17-10-13-27(14-11-17)24(30)23-20-7-3-1-5-18(20)9-12-25-23/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWFEWWXJUFXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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